N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]octanehydrazide
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Overview
Description
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]octanehydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an octanehydrazide moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]octanehydrazide typically involves the condensation reaction between 3-(benzyloxy)benzaldehyde and octanehydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]octanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]octanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzoic acid derivatives, while reduction could produce benzyloxyphenylhydrazine derivatives.
Scientific Research Applications
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]octanehydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its hydrazide moiety, which can interact with various biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]octanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide
- N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-4-nitrobenzohydrazide
- N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]octanehydrazide is unique due to its specific structural features, such as the octanehydrazide moiety, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C22H28N2O2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]octanamide |
InChI |
InChI=1S/C22H28N2O2/c1-2-3-4-5-9-15-22(25)24-23-17-20-13-10-14-21(16-20)26-18-19-11-7-6-8-12-19/h6-8,10-14,16-17H,2-5,9,15,18H2,1H3,(H,24,25)/b23-17+ |
InChI Key |
JUAPUPGQHHBWDR-HAVVHWLPSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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